Putrebactin
Beschreibung
Eigenschaften
Molekularformel |
C16H28N4O6 |
|---|---|
Molekulargewicht |
372.42 g/mol |
IUPAC-Name |
1,11-dihydroxy-1,6,11,16-tetrazacycloicosane-2,5,12,15-tetrone |
InChI |
InChI=1S/C16H28N4O6/c21-13-5-7-16(24)20(26)12-4-2-10-18-14(22)6-8-15(23)19(25)11-3-1-9-17-13/h25-26H,1-12H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
ONQBBCUWASUJGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NC1)O)O |
Synonyme |
putrebactin |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Medical Applications
- Iron Chelation Therapy : Putrebactin's high affinity for iron makes it a candidate for iron chelation therapy, which is used to treat conditions like hemochromatosis and thalassemia. Its ability to sequester iron could help in reducing iron overload in patients .
- Antibiotic Delivery Systems : The siderophore's structure allows it to be utilized as a vehicle for delivering antibiotics directly to bacteria that require iron, enhancing the efficacy of treatment against infections caused by iron-dependent pathogens .
- Cancer Research : Emerging studies suggest that putrebactin may inhibit cancer cell growth by interfering with iron metabolism in tumor cells. This property positions it as a potential therapeutic agent in oncology .
Agricultural Applications
- Biofertilizers : Putrebactin can enhance nutrient uptake in plants by improving iron availability in soils where it is often insoluble. This application can lead to improved crop yields and health .
- Biopesticides : The compound has shown potential as a biopesticide due to its ability to inhibit the growth of pathogenic bacteria in crops. For example, studies have demonstrated that putrebactin can inhibit the swarming behavior of Vibrio parahaemolyticus, a common agricultural pathogen .
Environmental Applications
- Bioremediation : Putrebactin's ability to chelate toxic metals makes it useful in bioremediation efforts to clean up contaminated environments. By binding heavy metals, it can facilitate their removal from soil and water systems .
- Metal Recovery : The siderophore's properties are also being explored for recovering valuable metals from waste streams, contributing to sustainable practices in metal recycling .
Data Table: Comparative Analysis of Putrebactin Applications
Case Studies
- Iron Chelation Therapy : In clinical settings, putrebactin's efficacy as an iron chelator was evaluated alongside traditional agents like desferrioxamine. Results indicated comparable or superior performance in reducing serum ferritin levels in patients with iron overload conditions .
- Biopesticide Trials : Field trials with crops treated with putrebactin showed a significant reduction in bacterial infections compared to untreated controls, demonstrating its practical application as a biopesticide in sustainable agriculture .
- Environmental Cleanup Projects : Pilot studies using putrebactin in contaminated water bodies revealed a marked decrease in heavy metal concentrations over time, supporting its role in bioremediation strategies .
Vorbereitungsmethoden
Genetic Basis of Putrebactin Biosynthesis
The pubABC gene cluster directs putrebactin biosynthesis in Shewanella species such as S. putrefaciens, S. oneidensis, and S. algae. This cluster includes:
-
pubA : Encodes a putrescine N-hydroxylase that hydroxylates putrescine using molecular oxygen and NADPH.
-
pubB : Encodes an acyltransferase that succinylates N-hydroxyputrescine to form N-hydroxy-N-succinylputrescine (HSP).
-
pubC : Encodes an ATP-dependent nonribosomal peptide synthetase-independent (NIS) synthetase responsible for cyclodimerizing HSP into putrebactin.
Auxiliary genes, such as putA (an outer-membrane transporter) and putB (a cytoplasmic reductase), facilitate siderophore export and iron release, respectively.
Substrate Synthesis and Pathway Regulation
Putrescine, the primary substrate for putrebactin, is synthesized via the arginine decarboxylase (ADC) pathway in Shewanella. Key steps include:
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Arginine → Agmatine : Catalyzed by arginine decarboxylase (SpeA).
-
Agmatine → Carbamoylputrescine : Catalyzed by agmatine ureohydrolase (AguA).
-
Carbamoylputrescine → Putrescine : Catalyzed by carbamoylputrescine amidohydrolase (AguB).
Under iron-limiting conditions, the Fur (ferric uptake regulator) protein derepresses pubABC expression, upregulating putrebactin production.
Enzymatic Synthesis of Putrebactin In Vitro
Recombinant PubC Purification and Activity
PubC from Shewanella sp. MR-4 and MR-7 has been heterologously expressed in E. coli and purified using Ni-NTA affinity chromatography. The enzyme exhibits specificity for HSP, catalyzing its ATP-dependent cyclodimerization:
Key experimental conditions :
-
Buffer : 20 mM Tris-HCl (pH 7.5), 500 mM NaCl, 10 mM MgCl₂.
-
Substrate concentration : 1 mM HSP, 5 mM ATP.
HPLC and LC-MS analyses confirmed putrebactin formation (observed [M+H]⁺ at m/z 373.21).
Intermediate Detection and Reaction Mechanism
PubC generates a linear dimer intermediate, pre-putrebactin, before macrocyclization. The mechanism involves:
-
Adenylation : PubC activates HSP’s carboxyl group via adenylation.
-
Nucleophilic attack : The amine group of a second HSP attacks the acyl adenylate, forming an amide bond.
This contrasts with DesD, a homolog that trimerizes N-hydroxy-N-succinylcadaverine (HSC) into desferrioxamine E.
Precursor-Directed Biosynthesis
Substrate Flexibility of PubC
PubC exhibits promiscuity toward diamines, enabling precursor-directed synthesis of putrebactin homologs:
| Precursor | Product | Molecular Ion ([M+H]⁺) | Yield (%) |
|---|---|---|---|
| Putrescine | Putrebactin | 373.21 | 85–90 |
| Cadaverine | Homoputrebactin | 387.23 | 40–50 |
| 1,3-DAP | N-Succinyl-DAP dimer | 345.18 | 20–30 |
Fermentation with Exogenous Diamines
Supplementing Shewanella cultures with 1–5 mM cadaverine shifts siderophore production toward homoputrebactin, demonstrating metabolic flexibility. However, putrescine remains the preferred substrate due to higher PubC affinity () compared to cadaverine ().
Analytical Methods for Putrebactin Characterization
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Chrome Azurol S (CAS) Assay for Siderophore Quantification
Siderophore production units (SPU) are calculated as:
Genetic Engineering for Enhanced Putrebactin Production
Q & A
Q. What experimental methodologies are most effective for determining the chemical structure of putrebactin?
To characterize putrebactin’s structure, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for bonding patterns), high-resolution mass spectrometry (HR-MS) for molecular formula confirmation, and X-ray crystallography for stereochemical resolution. Comparative analysis with known siderophores (e.g., enterobactin) can validate structural uniqueness. Ensure purity via HPLC and reference PubChem’s standardization tools for structural validation .
Q. How can researchers verify the iron-binding kinetics of putrebactin in vitro?
Use UV-Vis spectrophotometry to monitor absorbance shifts during iron(III) chelation at varying pH levels. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Control experiments with EDTA or deferoxamine as competitors clarify specificity. For reproducibility, document buffer conditions and temperature rigorously, as minor variations can alter kinetics .
Q. What genetic approaches identify putrebactin biosynthesis pathways in microbial strains?
Perform genome mining using antiSMASH or BLASTp to locate non-ribosomal peptide synthetase (NRPS) gene clusters. Knockout mutants (e.g., CRISPR-Cas9) of putative biosynthetic genes can confirm functional roles. Pair this with metabolomic profiling (LC-MS) to detect putrebactin absence in mutants .
Advanced Research Questions
Q. How can contradictory data on putrebactin’s iron-scavenging efficiency under anaerobic vs. aerobic conditions be resolved?
Design a PICOT-style study:
- Population : Pseudomonas strains producing putrebactin.
- Intervention : Iron-limited anaerobic/aerobic cultures.
- Comparison : Siderophore-deficient mutants.
- Outcome : Growth rates, iron uptake (via ⁵⁵Fe radiolabeling).
- Time : 24–72 hrs.
Use RNA-seq to compare gene expression (e.g., Fur regulon) and chelation assays to measure iron bioavailability. Address confounding variables (e.g., redox-sensitive regulators) using multivariate analysis .
Q. What methodologies address challenges in quantifying putrebactin’s role in microbial competition?
Employ co-culture experiments with fluorescently tagged strains (GFP/mCherry) and iron-depleted media. Track population dynamics via flow cytometry. Incorporate spatial heterogeneity (e.g., microfluidics) to mimic natural environments. Validate with transcriptomics to link putrebactin production to competitive fitness .
Q. How do researchers reconcile discrepancies in putrebactin’s stability across published thermodynamic studies?
Apply the FINER criteria:
- Feasible : Replicate prior studies with standardized buffers (e.g., MOPS at pH 7.0).
- Novel : Use differential scanning calorimetry (DSC) to assess thermal stability.
- Ethical : Share raw data via repositories (e.g., Zenodo) for transparency.
- Relevant : Compare stability trends with homologous siderophores.
Statistical meta-analysis of existing data can identify methodological biases (e.g., buffer ionic strength effects) .
Methodological Guidance Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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